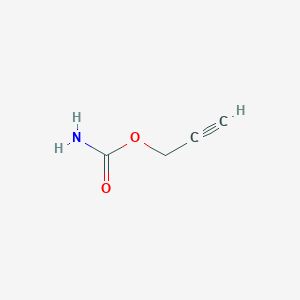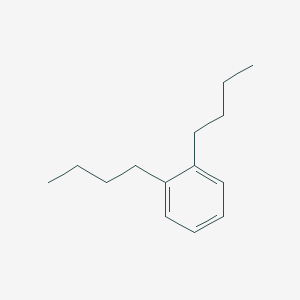
1,2-Dibutylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibutylbenzene is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid with a molecular formula of C14H20. This compound is widely used in various industries, including pharmaceuticals, perfumes, and plastics.
Aplicaciones Científicas De Investigación
1,2-Dibutylbenzene is widely used in scientific research, particularly in the field of organic chemistry. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent and a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,2-Dibutylbenzene is not well understood. However, it is believed to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. It may also interact with cell membranes, altering their structure and function.
Efectos Bioquímicos Y Fisiológicos
1,2-Dibutylbenzene has been shown to have various biochemical and physiological effects. It has been found to be toxic to certain microorganisms, such as bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-Dibutylbenzene in lab experiments include its availability, low cost, and ease of handling. However, its toxicity and potential health hazards must be taken into consideration when handling it in the laboratory.
Direcciones Futuras
There are several future directions for research on 1,2-Dibutylbenzene. One area of research is its potential use as a drug target for the treatment of various diseases, such as cancer and inflammation. Another area of research is its potential use as a biomarker for exposure to environmental toxins. Additionally, further studies are needed to understand its mechanism of action and potential health effects.
In conclusion, 1,2-Dibutylbenzene is a widely used chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and health effects.
Métodos De Síntesis
The synthesis of 1,2-Dibutylbenzene can be achieved through various methods, including Friedel-Crafts alkylation, hydrogenation, and isomerization. The most commonly used method is Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Propiedades
Número CAS |
17171-73-2 |
|---|---|
Nombre del producto |
1,2-Dibutylbenzene |
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
1,2-dibutylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-9-13-11-7-8-12-14(13)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Clave InChI |
NMUWSGQKPAEPBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CC=C1CCCC |
SMILES canónico |
CCCCC1=CC=CC=C1CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



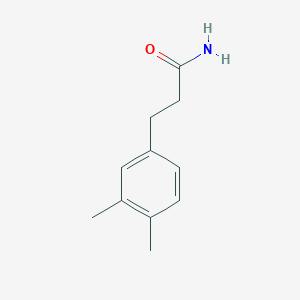
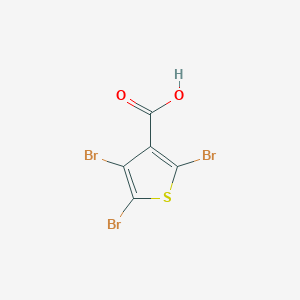
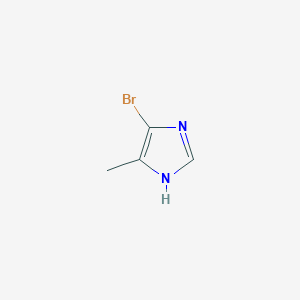
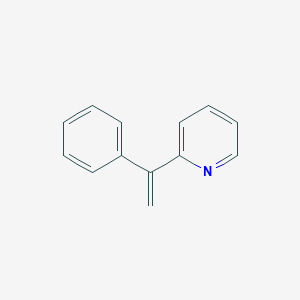
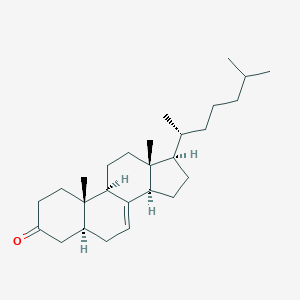
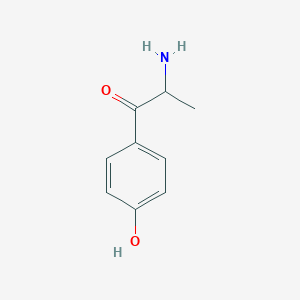
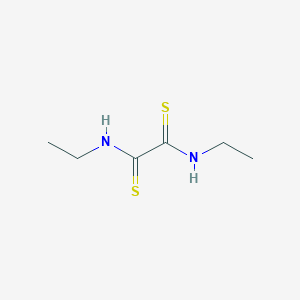
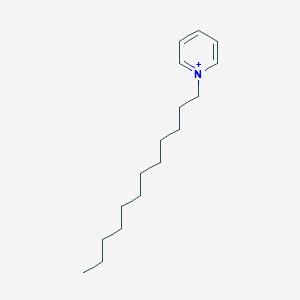
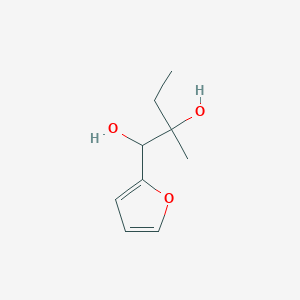
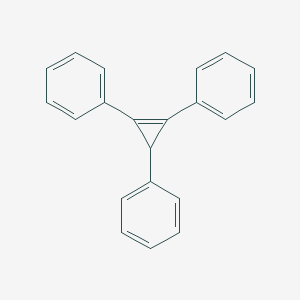
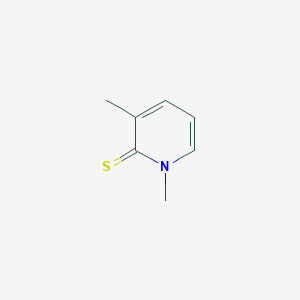
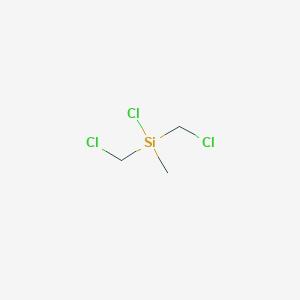
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
